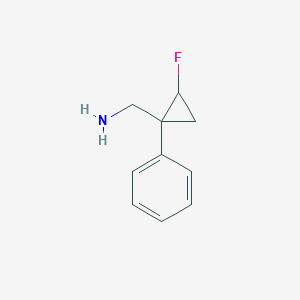

1-(2-Fluoro-1-phenylcyclopropyl)methanamine

Description

1-(2-Fluoro-1-phenylcyclopropyl)methanamine is a cyclopropane-containing amine derivative featuring a fluorine atom at the ortho position of the phenyl ring and a methanamine group attached to the cyclopropane ring. The cyclopropane ring introduces steric strain, which may enhance reactivity or influence binding interactions in biological systems, while the fluorine substituent modulates electronic properties and metabolic stability.

Properties

IUPAC Name |

(2-fluoro-1-phenylcyclopropyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDRNDBQMYYRKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(CN)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Fluoro-1-phenylcyclopropyl)methanamine typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently .

Chemical Reactions Analysis

1-(2-Fluoro-1-phenylcyclopropyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding cyclopropylamine.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include cyclopropyl ketones, amines, and substituted cyclopropyl derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopropyl ring, a fluorine atom, and an amine group, which contribute to its reactivity and biological activity. The presence of fluorine enhances lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

Serotonin Receptor Modulation

Research indicates that 1-(2-Fluoro-1-phenylcyclopropyl)methanamine exhibits significant binding affinity to serotonin receptors, particularly the 5-HT2C subtype. This receptor is implicated in mood regulation, appetite control, and various psychological disorders. The compound's potential as a lead structure for developing selective serotonin reuptake inhibitors (SSRIs) or other therapeutic agents for conditions such as depression and anxiety is noteworthy .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess antitumor properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines in vitro, indicating potential for further exploration in cancer therapy . The specific mechanisms by which this compound may inhibit tumor growth require further investigation.

Binding Affinity Studies

A study exploring the structure-activity relationship (SAR) of fluorinated cyclopropane derivatives demonstrated that modifications at specific positions on the phenyl ring could enhance receptor selectivity and potency. For example, certain substitutions led to improved binding at the 5-HT2C receptor compared to non-fluorinated analogs .

Neuropharmacological Investigations

Investigations into the neuropharmacological effects of this compound have revealed its potential role in modulating serotonergic pathways. This modulation could translate into therapeutic effects for mood disorders, highlighting the compound's relevance in neuropharmacology .

Future Directions in Research

The promising biological activities associated with this compound warrant further research into its pharmacodynamics and pharmacokinetics. Future studies should focus on:

- Elucidating the precise mechanisms of action at serotonin receptors.

- Conducting in vivo studies to assess therapeutic efficacy and safety profiles.

- Exploring potential applications in treating neuropsychiatric conditions and cancer.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-1-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The cyclopropyl ring provides rigidity to the molecule, allowing it to fit precisely into the active sites of target proteins .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

1-(2-Fluoro-1-phenylcyclopropyl)methanamine is a fluorinated cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activity, particularly as a ligand for serotonin receptors. This article explores its biological properties, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropyl ring, a fluorine atom at the 2-position of the phenyl group, and an amine functional group. The presence of fluorine enhances lipophilicity and metabolic stability, which are critical factors in drug design. The unique structure allows for selective interactions with various biological targets, particularly serotonin receptors.

Biological Activity

Research indicates that this compound exhibits significant affinity for serotonin receptor subtypes, notably the 5-HT2C receptor. This receptor plays a crucial role in mood regulation and is implicated in various neuropsychiatric disorders such as depression and anxiety. The compound's ability to modulate serotonergic signaling pathways suggests potential therapeutic applications.

Binding Affinity Studies

Studies have demonstrated that the binding affinity of this compound to the 5-HT2C receptor is notably high, with an effective concentration (EC50) reported at approximately 162 nM. In comparison, other analogs have shown varying degrees of potency:

| Compound Name | EC50 (nM) | Emax (%) | Selectivity (5-HT2B/5-HT2C) |

|---|---|---|---|

| This compound | 162 | 71 | Moderate |

| (±)-2-(3-methylphenyl)cyclopropyl)methanamine | 4.8 | 95 | High |

| (þ)-21c (3-fluoro analog) | <15 | - | Poor |

These findings indicate that while this compound has promising properties, certain analogs may offer enhanced potency or selectivity for specific receptor subtypes .

The binding of this compound to the 5-HT2C receptor suggests it may act as an agonist, promoting receptor activation which can lead to downstream effects on neurotransmitter release and neuronal excitability. Further research is necessary to elucidate the precise mechanisms through which this compound influences serotonergic pathways.

Case Studies and Research Findings

Several studies have explored the broader implications of cyclopropane derivatives in pharmacology:

- Positive Allosteric Modulators : Research involving cyclopropane-containing compounds has shown their potential as positive allosteric modulators of metabotropic glutamate receptors (mGluR5), indicating their versatility in targeting different biological pathways .

- Neuroprotective Effects : Investigations into related compounds have highlighted their neuroprotective properties in models of inflammation and neurodegeneration, suggesting that derivatives like this compound could also possess similar protective effects against neuronal injury .

Q & A

Q. What synthetic strategies are effective for preparing 1-(2-Fluoro-1-phenylcyclopropyl)methanamine and its derivatives?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Reductive Amination : Use NaBH(OAc)₃ in 1,2-dichloroethane (DCE) to reduce imine intermediates formed from aldehydes or ketones. This method is effective for generating stable hydrochlorides with high yields .

- Cyclopropanation : Employ transition metal-catalyzed reactions (e.g., Simmons-Smith conditions) to introduce the cyclopropyl group. Subsequent functionalization with fluorophenyl groups requires careful control of stoichiometry to avoid ring-opening side reactions .

Key Considerations : Optimize reaction time (typically 12–24 hours) and temperature (room temperature to 40°C) to balance yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming the cyclopropyl ring integrity (e.g., characteristic shifts at δ 1.2–1.8 ppm for cyclopropyl protons) and fluorine substitution patterns (e.g., coupling constants J ~8–10 Hz for ortho-fluorine) .

- HRMS (ESI) : Validates molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

- Polarimetry : For chiral derivatives, measure optical rotation (e.g., +10.0° in D₂O for enantiopure analogs) to confirm stereochemistry .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C; store at –20°C in inert atmospheres.

- pH Sensitivity : The cyclopropyl ring is prone to ring-opening under strongly acidic (pH <2) or basic (pH >10) conditions. Use buffered solutions (pH 6–8) for biological assays .

- Light Sensitivity : Fluorophenyl groups may undergo photodegradation; store in amber vials .

Advanced Research Questions

Q. How does the cyclopropyl group influence biological activity compared to other structural motifs?

- Methodological Answer : The cyclopropyl group enhances:

- Steric Effects : Restricts conformational flexibility, improving binding affinity to planar receptor sites (e.g., serotonin receptors) .

- Electronic Effects : The strained ring induces partial double-bond character in adjacent C-N bonds, altering electron density at the amine center. Compare with non-cyclopropyl analogs (e.g., pyrazole derivatives) via molecular docking studies .

Experimental Validation : Replace the cyclopropyl group with cyclohexyl or phenyl groups and assess activity shifts using receptor-binding assays .

Q. How can researchers design functionally selective analogs targeting specific receptors (e.g., 5-HT2C)?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to modulate receptor selectivity. For example, 5-fluoro-2-methoxy substitution improves 5-HT2C binding over 5-HT2A (Ki ratio >10:1) .

- Chiral Centers : Synthesize enantiomers (e.g., (1S,2S)-configuration) and evaluate their binding kinetics. Use chiral HPLC or enzymatic resolution to isolate pure enantiomers .

Data Interpretation : Cross-validate functional selectivity via calcium flux assays and β-arrestin recruitment assays .

Q. How can conflicting spectroscopic data (e.g., ambiguous NMR assignments) be resolved during synthesis?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, distinguish cyclopropyl methylene protons from aromatic protons using HSQC .

- X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding patterns for crystalline derivatives .

- Isotopic Labeling : Use ¹⁵N-labeled amines to simplify complex splitting patterns in NMR .

Q. What computational methods predict the compound’s reactivity in novel chemical transformations?

- Methodological Answer :

- DFT Calculations : Model transition states for cyclopropane ring-opening reactions (e.g., with electrophiles) to predict regioselectivity. Use B3LYP/6-31G* basis sets for accuracy .

- Molecular Dynamics (MD) : Simulate solvation effects on stability in aqueous vs. organic solvents .

Validation : Compare predicted reaction pathways with experimental LC-MS/MS data for intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo. Modify the structure with deuterium or fluorination to block metabolic hotspots .

- Blood-Brain Barrier (BBB) Penetration : Use logP calculations (optimal range: 2–3) and P-gp efflux assays to optimize CNS bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.